6-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid 6-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16286474
InChI: InChI=1S/C19H21NO4S2/c1-2-12-24-15-9-7-14(8-10-15)13-16-18(23)20(19(25)26-16)11-5-3-4-6-17(21)22/h2,7-10,13H,1,3-6,11-12H2,(H,21,22)/b16-13-
SMILES:
Molecular Formula: C19H21NO4S2
Molecular Weight: 391.5 g/mol

6-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

CAS No.:

Cat. No.: VC16286474

Molecular Formula: C19H21NO4S2

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

6-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid -

Specification

Molecular Formula C19H21NO4S2
Molecular Weight 391.5 g/mol
IUPAC Name 6-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Standard InChI InChI=1S/C19H21NO4S2/c1-2-12-24-15-9-7-14(8-10-15)13-16-18(23)20(19(25)26-16)11-5-3-4-6-17(21)22/h2,7-10,13H,1,3-6,11-12H2,(H,21,22)/b16-13-
Standard InChI Key UDMJLTUKEOKBAC-SSZFMOIBSA-N
Isomeric SMILES C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O
Canonical SMILES C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemistry

The compound’s systematic name indicates a 1,3-thiazolidin-3-yl core substituted at position 5 with a 4-(prop-2-en-1-yloxy)benzylidene group and at position 3 with a hexanoic acid chain. The (5Z) designation confirms the Z-configuration of the exocyclic double bond connecting the benzylidene moiety to the thiazolidinone ring . Based on analogous structures (e.g., PubChem CID 1600566 ), the molecular formula is inferred as C₂₁H₂₂N₂O₅S₂, with a molecular weight of approximately 470.54 g/mol.

Structural Comparison to Analogues

The compound shares close structural similarity to:

  • 6-{(5Z)-5-[1-(4-fluorobenzyl)-2-oxoindol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid (PubChem CID 1600566 ), which substitutes the benzylidene group with a fluorobenzyl-indole system.

  • [(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (CAS 82159-06-6 ), featuring a shorter acetic acid side chain.

The prop-2-en-1-yloxy (allyloxy) group in the target compound introduces potential reactivity due to the allylic double bond, which may influence metabolic stability or intermolecular interactions .

Synthesis and Derivative Development

Proposed Synthetic Route

Thiazolidinone derivatives are typically synthesized via Knoevenagel condensation between a thiazolidinone precursor and an aromatic aldehyde. For this compound:

  • 4-(Prop-2-en-1-yloxy)benzaldehyde is prepared by alkylation of 4-hydroxybenzaldehyde with allyl bromide.

  • Condensation with 2-thioxo-1,3-thiazolidin-4-one under basic conditions forms the benzylidene-thiazolidinone scaffold .

  • N-alkylation with 6-bromohexanoic acid introduces the carboxylic acid side chain .

Key Reaction Parameters

  • Solvent: Ethanol or DMF at reflux .

  • Catalyst: Piperidine or ammonium acetate for Knoevenagel condensation .

  • Yield: Analogous reactions report yields of 50–70% .

Physicochemical Properties

Predicted Properties

Using data from analogues (e.g., PubChem CID 1600566 ):

PropertyValue
Molecular Weight470.54 g/mol
LogP3.2 (estimated)
Hydrogen Bond Donors2 (carboxylic acid, thione)
Hydrogen Bond Acceptors7 (ketone, thione, ether, carboxylic acid)
Rotatable Bonds10

Spectral Characteristics

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C=S) .

  • NMR (¹H): Key signals include δ 6.8–7.4 ppm (aromatic protons), δ 5.2–5.9 ppm (allylic CH₂), and δ 12.1 ppm (carboxylic acid proton) .

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

Thiazolidinones are renowned for diverse bioactivities:

  • Antimicrobial: The thione group may chelate metal ions essential for microbial enzymes .

  • Anti-inflammatory: Inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) pathways, as seen in analogues .

  • Anticancer: Pro-apoptotic effects via reactive oxygen species (ROS) generation .

Structure-Activity Relationships (SAR)

  • The allyloxy group may enhance lipid solubility, improving membrane permeability .

  • The hexanoic acid chain could facilitate interactions with hydrophilic binding pockets, as observed in prostaglandin analogues .

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